molecular formula C7H7FN2O2 B1530064 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone CAS No. 1823885-48-8

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

Cat. No. B1530064
CAS RN: 1823885-48-8
M. Wt: 170.14 g/mol
InChI Key: NNCISZCPOKGYDS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a chemical compound with the CAS Number: 1823885-48-8. It has a molecular weight of 170.14 and its molecular formula is C7H7FN2O2 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is 1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Tuning Solid-State Fluorescence

Researchers have synthesized and investigated compounds with structures related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, focusing on their solid-state fluorescence properties. For instance, the study on the tuning of solid-state fluorescence through the regulation of anthracene fluorophores arrangement highlights the potential application in developing materials with tailored optical properties. The ability to modify fluorescence colors and host–guest structures by manipulating molecular arrangements opens avenues for creating advanced materials for optical devices and sensors (Dong et al., 2012).

Tautomerism and Solvation Studies

The exploration of tautomerism in compounds closely related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, provides insights into their chemical behavior in different solvents. Understanding these properties is crucial for the development of new chemical entities with potential applications in drug discovery and material science. The findings indicate that solvation via hydrogen bonding significantly influences the stabilization of zwitterionic structures, impacting the compound's reactivity and interactions in biological systems or heterogeneous mixtures (Kheifets et al., 2006).

Synthesis and Characterization of Novel Compounds

The synthesis and spectroscopic characterization of novel compounds derived from or related to 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, as seen in the study of specific fluoro-benzo derivatives, underline the compound's utility as a precursor in organic synthesis. These studies not only expand the chemical space of fluoro-containing compounds but also provide valuable information on their structural and electronic characteristics, which are essential for the design of new molecules with potential applications in medicinal chemistry and material science (Govindhan et al., 2017).

Antifungal Agent Synthesis

In the context of pharmacological research, the role of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone derivatives in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, showcases its importance in drug development. The detailed examination of the diastereoselective reactions and optimization of synthetic routes highlights the compound's utility in creating therapeutically valuable agents (Butters et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-fluoro-4-methoxypyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCISZCPOKGYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C(=N1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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